1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine is a complex organic compound with a molecular formula of C20H25BrN2O2S . This compound features a piperazine ring substituted with bromodimethylphenyl and dimethylphenyl groups, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine include other piperazine derivatives such as:
- 1-(2-Bromo-4,5-dimethylphenyl)sulfonyl-4-ethylpiperazine
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(17(4)11-14)22-7-9-23(10-8-22)26(24,25)20-13-16(3)15(2)12-18(20)21/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDGLWCOHQIGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.